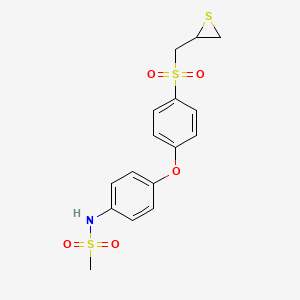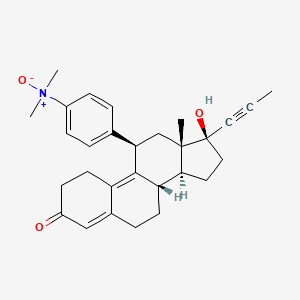
N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MMP-2/MMP-9 Inhibitor V involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including nucleophilic substitution and sulfonation.
Introduction of functional groups: Functional groups such as methanesulfonamido and phenylsulfonyl are introduced to enhance the compound’s solubility and selectivity.
Final assembly: The final product is obtained through purification and crystallization processes.
Chemical Reactions Analysis
MMP-2/MMP-9 Inhibitor V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
MMP-2/MMP-9 Inhibitor V has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting MMPs.
Mechanism of Action
MMP-2/MMP-9 Inhibitor V exerts its effects by binding to the active site of MMP-2 and MMP-9, thereby inhibiting their enzymatic activity . This binding is irreversible and prevents the enzymes from degrading the extracellular matrix . The compound also exhibits selectivity for MMP-2 and MMP-9 over other MMPs, making it a valuable tool for studying these specific enzymes .
Comparison with Similar Compounds
MMP-2/MMP-9 Inhibitor V is unique in its enhanced aqueous solubility and improved selectivity compared to other MMP inhibitors . Similar compounds include:
SB-3CT: A sulfonamido analog with lower selectivity and solubility.
GM6001: A general MMP inhibitor that lacks the selectivity of MMP-2/MMP-9 Inhibitor V.
Marimastat: Another broad-spectrum MMP inhibitor with different selectivity profiles.
MMP-2/MMP-9 Inhibitor V stands out due to its ability to selectively inhibit MMP-2 and MMP-9 without affecting other MMPs at lower concentrations .
Properties
CAS No. |
869577-53-7 |
|---|---|
Molecular Formula |
C16H17NO5S3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H17NO5S3/c1-24(18,19)17-12-2-4-13(5-3-12)22-14-6-8-16(9-7-14)25(20,21)11-15-10-23-15/h2-9,15,17H,10-11H2,1H3 |
InChI Key |
PHMPGOJWLISPFK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)

![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)




![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)




![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
